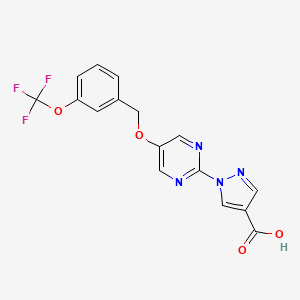

Alkbh1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11F3N4O4 |

|---|---|

Molecular Weight |

380.28 g/mol |

IUPAC Name |

1-[5-[[3-(trifluoromethoxy)phenyl]methoxy]pyrimidin-2-yl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C16H11F3N4O4/c17-16(18,19)27-12-3-1-2-10(4-12)9-26-13-6-20-15(21-7-13)23-8-11(5-22-23)14(24)25/h1-8H,9H2,(H,24,25) |

InChI Key |

LCLDWDBSMQPBKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=C(N=C2)N3C=C(C=N3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Alkbh1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkbh1-IN-1 is a potent and selective small-molecule inhibitor of AlkB Homolog 1 (ALKBH1), a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase family. ALKBH1 has emerged as a critical enzyme in epigenetic and post-transcriptional regulation through its demethylase activity on a variety of substrates, including N6-methyladenine (6mA) in DNA and N1-methyladenosine (m1A) in transfer RNA (tRNA).[1] Its dysregulation has been implicated in numerous disease states, including cancer, making it a compelling target for therapeutic development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative biochemical and cellular effects, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action

This compound, identified as compound 13h in primary literature, exerts its inhibitory effect by directly targeting the catalytic activity of ALKBH1.[1] By doing so, it prevents the demethylation of ALKBH1's substrates, leading to a modulation of downstream biological processes. The primary mechanism of action of this compound is the inhibition of the demethylation of 6mA in DNA.[1][2] This leads to an increase in the cellular levels of this epigenetic mark, which can influence gene expression and other DNA-dependent processes.[2]

Quantitative Data

The inhibitory potency and binding affinity of this compound for ALKBH1 have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value (µM) | Reference |

| Fluorescence Polarization (FP) Assay | IC50 | 0.026 | [1][2] |

| Enzyme Activity Assay | IC50 | 1.39 | [1][2] |

| Isothermal Titration Calorimetry (ITC) | KD | 0.112 | [1] |

Table 1: In Vitro Potency and Affinity of this compound

| Cell Line | Treatment | Effect | Reference |

| U251 | 3 µM, 48 h | Stabilization of ALKBH1 protein | [2] |

| U251 | 10 µM, 48 h | Increased levels of 6mA in DNA | [2] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition

This assay is designed to measure the displacement of a fluorescently labeled probe from the ALKBH1 protein by a competitive inhibitor like this compound.

Materials:

-

Recombinant human ALKBH1 protein

-

Fluorescently labeled DNA or RNA probe with a high affinity for ALKBH1

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a solution of ALKBH1 and the fluorescent probe in the assay buffer. The concentration of the probe should be in the low nanomolar range, and the concentration of ALKBH1 should be optimized to achieve a significant polarization signal.

-

Serially dilute this compound in the assay buffer to create a range of inhibitor concentrations.

-

In the microplate, add the ALKBH1-probe solution to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Demethylase Activity Assay

This assay directly measures the enzymatic activity of ALKBH1 on a methylated substrate and the inhibitory effect of this compound.

Materials:

-

Recombinant human ALKBH1 protein

-

Methylated substrate (e.g., a single-stranded DNA oligonucleotide containing a 6mA modification)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM 2-oxoglutarate)

-

Quenching solution (e.g., EDTA)

-

Method for product detection (e.g., LC-MS/MS, restriction enzyme digestion followed by gel electrophoresis)

Procedure:

-

Prepare a reaction mixture containing the methylated substrate and reaction buffer.

-

Add serially diluted this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the ALKBH1 enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction products to quantify the extent of demethylation. For example, using LC-MS/MS to measure the ratio of methylated to unmethylated substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition of demethylase activity against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and ALKBH1.

Materials:

-

Recombinant human ALKBH1 protein

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze the ALKBH1 protein against the ITC buffer. Dissolve this compound in the same final dialysis buffer.

-

Degas both the protein and inhibitor solutions to prevent air bubbles.

-

Load the ALKBH1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of this compound into the ALKBH1 solution.

-

The heat change upon each injection is measured.

-

Integrate the heat signals and plot them against the molar ratio of the inhibitor to the protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

Cellular 6mA Quantification Assay

This assay is used to determine the effect of this compound on the global levels of 6mA in the genomic DNA of cultured cells.

Materials:

-

Cultured cells (e.g., U251)

-

This compound

-

Genomic DNA extraction kit

-

Enzymatic digestion reagents (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Treat the cultured cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Digest the genomic DNA to single nucleosides using a cocktail of enzymes.

-

Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of deoxyadenosine (dA) and N6-methyldeoxyadenosine (6mA).

-

Calculate the percentage of 6mA relative to the total deoxyadenosine.

-

Compare the 6mA levels in treated versus untreated cells to determine the effect of this compound.

Signaling Pathways and Experimental Workflows

ALKBH1 Upstream Regulation and Downstream Effects

ALKBH1 expression and activity are regulated by various factors, and its enzymatic activity has a wide range of downstream consequences. The following diagram illustrates some of the known upstream regulators and downstream signaling pathways affected by ALKBH1.

Caption: Upstream and downstream signaling of ALKBH1.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the comprehensive characterization of an ALKBH1 inhibitor like this compound.

Caption: Workflow for this compound characterization.

ALKBH1's Role in Mitochondrial Function

ALKBH1 plays a crucial role in mitochondrial function through the modification of mitochondrial tRNA, which is essential for the translation of mitochondrially encoded proteins.

Caption: ALKBH1's role in mitochondrial protein synthesis.

Conclusion

This compound is a valuable chemical probe for elucidating the diverse biological functions of ALKBH1. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it an essential tool for researchers in the fields of epigenetics, RNA biology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for studying the mechanism of action of this compound and for exploring the therapeutic potential of targeting ALKBH1 in various diseases. Further research utilizing this inhibitor will undoubtedly deepen our understanding of the intricate regulatory networks governed by ALKBH1.

References

what is the function of Alkbh1-IN-1

An in-depth analysis of the publicly available scientific literature reveals no specific molecule designated as "Alkbh1-IN-1". The search results consistently point to research on the protein AlkB homolog 1 (ALKBH1) , a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. This guide, therefore, provides a comprehensive overview of the function, mechanism, and study of the ALKBH1 protein, which is likely the intended subject of interest for researchers and drug development professionals.

Core Functions of ALKBH1

ALKBH1 is a versatile enzyme with a range of substrates, including nucleic acids and potentially proteins.[1] Its primary functions are centered on the oxidative demethylation of modified bases in DNA and RNA.[2][3]

tRNA Modification: A major and well-supported role of ALKBH1 is the demethylation of N1-methyladenosine (m1A) in transfer RNAs (tRNAs), particularly at position 58.[1][4] This activity regulates translation initiation and elongation in response to cellular stress, such as glucose deprivation.[4][5] By removing the methyl group from m1A in tRNA, ALKBH1 can lead to tRNA destabilization and cleavage, thereby attenuating protein synthesis.[1][6] In mitochondria, ALKBH1 is involved in the oxidation of 5-methylcytosine (m5C) to 5-formylcytosine (f5C) in mitochondrial tRNA-Met. This modification is crucial for the recognition of the AUA codon, expanding the coding capacity of the mitochondrial genome and impacting mitochondrial translation and respiratory complex activity.[7]

DNA Demethylation: ALKBH1 also functions as a DNA demethylase. It has been shown to remove N6-methyladenine (N6-mA) from DNA, a modification that can influence gene expression.[1][8] This activity appears to be important for transcriptional regulation, with ALKBH1 binding to regions enriched with N6-mA and removing this repressive mark to activate transcription.[1] For instance, ALKBH1-mediated demethylation of DNA is essential for sensory axon regeneration.[1] The enzyme shows a preference for unpairing DNA structures like bubbles or bulges over single-stranded or double-stranded DNA.[9] Additionally, ALKBH1 has been reported to demethylate 3-methylcytosine (m3C) in DNA and RNA.[3]

Histone Demethylation: An earlier proposed function of ALKBH1 was the demethylation of histone H2A.[10] However, this activity has been a subject of debate and has not been consistently confirmed in subsequent studies.[7]

Other Functions: ALKBH1 has also been implicated in DNA repair, exhibiting DNA lyase activity at abasic sites.[3][4] Furthermore, it plays a role in embryonic development, pluripotency of embryonic stem cells, and has been linked to various human diseases, including cancer.[1][6][10]

Signaling and Functional Pathways

The diverse functions of ALKBH1 place it at the crossroads of several critical cellular pathways.

Quantitative Data

While no data for a specific inhibitor is available, the literature provides context on the experimental conditions and effects related to ALKBH1's function.

| Parameter | Description | Value/Observation | Reference |

| Substrate Preference | ALKBH1 shows a preference for unpairing DNA structures over single or double-stranded DNA for N6-mA demethylation. | Qualitatively described | [9] |

| siRNA Knockdown Efficiency | Transient knockdown of ALKBH1 in B35 rat neuroblastoma cells using siRNA. | > 50% reduction in protein levels. | [6] |

| Effect of Knockdown on Cell Fate | ALKBH1 knockdown significantly improved cell survival and reduced apoptosis and necrosis after arsenite-induced stress. | Qualitatively described | [6] |

| Effect of Knockdown on tRNA Cleavage | ALKBH1 knockdown reduced tRNA cleavage to near control levels under arsenite stress. | Qualitatively described | [6] |

Experimental Protocols

The study of ALKBH1 function has employed a variety of molecular and cellular biology techniques.

1. siRNA-mediated Knockdown of ALKBH1

-

Cell Culture: B35 rat neuroblastoma cells are cultured in high glucose DMEM supplemented with 10% fetal bovine serum.[6]

-

Transfection: Cells are plated at a density of 2 x 10^5 cells per well in 6-well plates. The following day, the medium is replaced with high glucose DMEM without FBS or antibiotics. Cells are then transfected with ALKBH1 siRNA or a negative control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.[6]

-

Recovery and Analysis: After 48 hours of transfection, the medium is changed to full growth medium, and the cells are allowed to recover for 24 hours before subsequent experiments or analysis of RNA and protein levels to confirm knockdown efficiency.[6]

References

- 1. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Alkb homolog 1, histone h2a dioxygenase - Wikipedia [en.wikipedia.org]

- 4. tissues.jensenlab.org [tissues.jensenlab.org]

- 5. researchgate.net [researchgate.net]

- 6. The stress specific impact of ALKBH1 on tRNA cleavage and tiRNA generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. librarysearch.colby.edu [librarysearch.colby.edu]

- 10. karger.com [karger.com]

Alkbh1-IN-1: A Selective Inhibitor of the N6-methyladenine Demethylase ALKBH1

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Alkbh1-IN-1, a potent and selective inhibitor of the AlkB homolog 1 (ALKBH1), an enzyme implicated in a variety of cellular processes through its role as an N6-methyladenine (6mA) DNA demethylase. This document is intended for researchers, scientists, and drug development professionals interested in the function of ALKBH1 and the therapeutic potential of its inhibition.

Introduction to ALKBH1

AlkB homolog 1 (ALKBH1) is a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase superfamily. While initially identified as a histone H2A dioxygenase, its primary and most validated role is the demethylation of N6-methyladenine (6mA) in DNA.[1] This epigenetic modification is involved in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer.[2] ALKBH1 has also been shown to demethylate tRNA, impacting translation and cellular responses to stress.[2][3] Given its role in fundamental cellular processes and its association with disease, ALKBH1 has emerged as a promising therapeutic target.[2]

This compound: A Potent and Selective ALKBH1 Inhibitor

This compound, also known as compound 13h, is a small molecule inhibitor that has demonstrated high potency and selectivity for ALKBH1.[4] It serves as a valuable chemical probe for elucidating the biological functions of ALKBH1 and for exploring the therapeutic potential of ALKBH1 inhibition.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data for this compound, demonstrating its potent inhibition of ALKBH1.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.026 ± 0.013 µM | Fluorescence Polarization (FP) | [4] |

| IC50 | 1.39 ± 0.13 µM | Enzyme Activity Assay | [4] |

| KD | 0.112 ± 0.017 µM | Isothermal Titration Calorimetry (ITC) | [4] |

Signaling Pathways Involving ALKBH1

ALKBH1 is implicated in several key cellular signaling pathways. Its inhibition by this compound can therefore have significant downstream effects.

ALKBH1 in HIF-1 Signaling

Hypoxia-inducible factor 1 (HIF-1) is a master regulator of the cellular response to low oxygen levels (hypoxia). ALKBH1 has been shown to be a crucial downstream target of HIF-1 signaling.[1] The activity of ALKBH1 can influence the methylation status of HIF-1α, thereby modulating the hypoxic response.

ALKBH1 in tRNA Demethylation and Translation

ALKBH1 can demethylate N1-methyladenosine (m1A) in tRNA, which can regulate translation initiation and elongation.[3][5] This process is dynamic and can be influenced by cellular conditions such as glucose availability.[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition

This assay measures the binding of a fluorescently labeled probe to ALKBH1 and the displacement of this probe by an inhibitor.

Materials:

-

Recombinant human ALKBH1 protein

-

Fluorescently labeled DNA or RNA probe with a high affinity for ALKBH1

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of ALKBH1 and the fluorescent probe in the assay buffer. The final concentrations should be optimized to give a stable and robust fluorescence polarization signal.

-

Serially dilute this compound in the assay buffer to create a range of concentrations for IC50 determination.

-

In the microplate, add the ALKBH1-probe solution to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ALKBH1 Enzyme Activity Assay

This assay directly measures the demethylase activity of ALKBH1 on a methylated substrate.

Materials:

-

Recombinant human ALKBH1 protein

-

Methylated substrate (e.g., a single-stranded DNA oligonucleotide containing a 6mA modification within a restriction enzyme recognition site)

-

This compound

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/mL BSA)

-

Methylation-sensitive restriction enzyme (e.g., DpnII)

-

Complementary unlabeled DNA oligonucleotide

-

Urea-PAGE gels and staining reagents

Procedure:

-

Set up reactions containing ALKBH1, the methylated DNA substrate, and varying concentrations of this compound in the reaction buffer.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by heat inactivation of ALKBH1 (e.g., 95°C for 10 minutes).

-

Anneal the complementary DNA oligonucleotide to the substrate to form a double-stranded DNA.

-

Digest the double-stranded DNA with the methylation-sensitive restriction enzyme. The enzyme will only cleave the DNA if the 6mA has been removed by ALKBH1.

-

Analyze the digestion products by Urea-PAGE.

-

Quantify the amount of cleaved product to determine the extent of ALKBH1 activity and inhibition.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[6]

Materials:

-

Recombinant human ALKBH1 protein

-

This compound

-

ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl), extensively degassed.[7]

-

Isothermal titration calorimeter

Procedure:

-

Prepare the ALKBH1 protein solution in the ITC buffer and load it into the sample cell of the calorimeter. A typical starting concentration is in the range of 5-50 µM.[6]

-

Prepare the this compound solution in the identical, degassed ITC buffer and load it into the injection syringe. The concentration should be 10-20 fold higher than the protein concentration.[8]

-

Perform a series of injections of the this compound solution into the ALKBH1 solution while monitoring the heat changes.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the KD, ΔH, and n.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of an inhibitor in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

-

Cultured cells expressing ALKBH1

-

This compound

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-ALKBH1 antibody

Procedure:

-

Treat cultured cells with either vehicle or this compound at the desired concentration and incubate for a specific period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble ALKBH1 in each sample by SDS-PAGE and Western blotting using an anti-ALKBH1 antibody.

-

The binding of this compound to ALKBH1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a selective ALKBH1 inhibitor like this compound.

Conclusion

This compound is a valuable tool for the scientific community, enabling detailed investigation into the biological roles of ALKBH1. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to utilize this compound in their exploration of ALKBH1-mediated pathways and their potential as therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALKBH1-Mediated tRNA Demethylation Regulates Translation [agris.fao.org]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Isothermal titration calorimetry [bio-protocol.org]

- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

The Role of ALKBH1 in DNA N6-methyladenine (6mA) Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenine (6mA) is an emerging epigenetic modification in eukaryotes, distinct from the well-studied 5-methylcytosine (5mC). While prevalent in prokaryotes, the existence and function of 6mA in mammals have been a subject of intense research and some debate. Emerging evidence indicates that 6mA plays crucial roles in various biological processes, including gene expression regulation, development, and disease. A key regulator of 6mA levels is the AlkB homolog 1 (ALKBH1), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family of enzymes. This technical guide provides an in-depth overview of the role of ALKBH1 as a DNA 6mA demethylase, its biological significance, and the experimental methodologies used to study its function.

ALKBH1: A DNA 6mA Demethylase

ALKBH1 functions as a demethylase that removes the methyl group from the N6 position of adenine in DNA.[1] This enzymatic activity is dependent on the presence of Fe(II) and α-ketoglutarate as cofactors. The catalytic activity of ALKBH1 is attributed to a conserved dioxygenase domain, with the residue D233 being critical for its function. Mutation of this site leads to a loss of demethylase activity. ALKBH1 exhibits a preference for demethylating 6mA in single-stranded DNA (ssDNA) or in regions of DNA that are unpaired.

Role in Gene Regulation and Biological Processes

ALKBH1-mediated demethylation of 6mA is a dynamic process that influences gene expression. By removing 6mA, which can act as a repressive mark, ALKBH1 can activate the transcription of target genes. This regulatory role has implications in a wide array of biological contexts:

-

Cancer: ALKBH1 expression and its regulation of 6mA have been implicated in various cancers, including glioblastoma, liver cancer, gastric cancer, and lung cancer. In some contexts, ALKBH1 acts as an oncogene by promoting the expression of cancer-related genes, while in others, it may have tumor-suppressive functions.

-

Metabolism: ALKBH1 plays a role in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD). It has been shown to regulate the expression of genes involved in fatty acid metabolism.

-

Development and Differentiation: ALKBH1 is involved in cellular differentiation processes, including adipogenesis and the fate of bone marrow mesenchymal stem cells.[2]

-

Mitochondrial Function: ALKBH1 is also found in mitochondria, where it can demethylate 6mA in mitochondrial DNA (mtDNA), potentially influencing mitochondrial gene expression and function.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to ALKBH1's function and inhibition.

Table 1: Inhibitor Potency against ALKBH1

| Inhibitor | Assay Type | Parameter | Value (µM) |

| 13h | Fluorescence Polarization (FP) | IC50 | 0.026 ± 0.013[3] |

| 13h | Enzyme Activity Assay | IC50 | 1.39 ± 0.13[3] |

| 13h | Isothermal Titration Calorimetry (ITC) | K_D_ | 0.112 ± 0.017[3] |

Table 2: Effect of ALKBH1 Perturbation on Global 6mA Levels

| Cell Line/Organism | Perturbation | Method | Fold Change in 6mA |

| Human Expanded Potential Stem Cells | ALKBH1 Knockout | Dot Blot | Significant up-regulation[4] |

| Mouse Bone Marrow Mesenchymal Stem Cells | Alkbh1 Knockout | Dot Blot | Increased genomic DNA 6mA levels |

| HeLa Cells | ALKBH1 Knockdown | Northern Blot | ~3-fold increase of tRNAiMet level |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ALKBH1 and 6mA modification.

6mA Dot Blot Assay

This method is used for the semi-quantitative detection of global 6mA levels in genomic DNA.

Materials:

-

Genomic DNA samples

-

Nitrocellulose or Nylon membrane

-

Denaturation buffer (0.5 M NaOH, 1.5 M NaCl)

-

Neutralization buffer (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

-

2x SSC buffer

-

UV crosslinker

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Anti-6mA antibody

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Methylene blue staining solution (for loading control)

Procedure:

-

DNA Denaturation: Dilute genomic DNA in denaturation buffer to a final concentration of 100-500 ng/µL. Heat at 95-100°C for 5-10 minutes, then immediately chill on ice for 5 minutes.

-

Spotting: Spot 1-2 µL of the denatured DNA onto a pre-wetted (in 2x SSC) nitrocellulose or nylon membrane. Allow the membrane to air dry.

-

Crosslinking: UV-crosslink the DNA to the membrane using a UV stratalinker.

-

(Optional) Methylene Blue Staining: Stain the membrane with methylene blue solution to visualize the spotted DNA and ensure equal loading. Destain with water.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with anti-6mA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

LC-MS/MS Analysis of 6mA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for measuring global 6mA levels.

Materials:

-

Genomic DNA

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

Procedure:

-

DNA Digestion: Digest 1-2 µg of genomic DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using a reverse-phase liquid chromatography column.

-

MS/MS Detection: Analyze the eluate by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific transitions for deoxyadenosine (dA) and N6-methyldeoxyadenosine (d6mA).

-

Quantification: Quantify the amount of d6mA relative to the amount of dA by generating standard curves with known concentrations of d6mA and dA.

6mA Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations of 6mA modifications.

Materials:

-

Cells or tissues

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-6mA antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

NGS library preparation kit

Procedure:

-

Crosslinking: Crosslink protein-DNA complexes in cells or tissues with formaldehyde. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-6mA antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the crosslinks by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak calling algorithms to identify regions enriched for 6mA.

In Vitro ALKBH1 Demethylation Assay

This assay directly measures the enzymatic activity of recombinant ALKBH1 on a 6mA-containing DNA substrate.[5]

Materials:

-

Recombinant ALKBH1 protein

-

6mA-containing synthetic DNA oligonucleotide

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM MgCl2, 2 mM ascorbic acid, 1 mM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O)[5]

-

EDTA

Procedure:

-

Reaction Setup: Set up the demethylation reaction by combining the 6mA-containing DNA substrate, recombinant ALKBH1, and reaction buffer.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Analysis: Analyze the reaction products to determine the extent of demethylation. This can be done by:

-

Dot Blot: Spotting the reaction products on a membrane and probing with an anti-6mA antibody.

-

LC-MS/MS: Digesting the DNA to nucleosides and quantifying the d6mA/dA ratio.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to ALKBH1 and 6mA.

Caption: ALKBH1-mediated demethylation of 6mA in the nucleus.

Caption: Workflow for detecting and analyzing DNA 6mA modification.

Caption: Logical flow of ALKBH1's impact on gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. GSE177059 - DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - OmicsDI [omicsdi.org]

- 3. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.hku.hk [hub.hku.hk]

- 5. In vitro demethylation assay [bio-protocol.org]

Alkbh1-IN-1 and its Impact on RNA Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkbh1-IN-1 is a potent and selective inhibitor of AlkB Homolog 1 (ALKBH1), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family of enzymes. While ALKBH1 has been implicated in the demethylation of a variety of nucleic acid substrates, including N6-methyladenine (6mA) in DNA, its role as an RNA demethylase, particularly for N1-methyladenosine (m1A) in transfer RNA (tRNA), is a critical area of investigation. This document provides a comprehensive technical overview of the known effects of ALKBH1 on RNA demethylation and the inferred impact of its inhibitor, this compound. Due to a lack of direct studies of this compound on RNA demethylation, this guide synthesizes data on the inhibitor's potency with findings on ALKBH1's function in RNA modification to provide a logical framework for its potential effects.

This compound: Potency and Selectivity

This compound has been identified as a selective inhibitor of ALKBH1. Quantitative data from biochemical and enzymatic assays have established its inhibitory concentration (IC50) values, highlighting its potency.

| Assay Type | IC50 Value (µM) | Reference |

| Fluorescence Polarization Assay | 0.026 | [1] |

| Enzyme Activity Assay | 1.39 | [1] |

ALKBH1-Mediated RNA Demethylation

Current research indicates that ALKBH1 primarily functions as a tRNA demethylase, targeting m1A modifications. This activity has significant implications for the regulation of protein synthesis.

Impact on tRNA m1A Levels

Studies involving the knockdown and overexpression of ALKBH1 have provided quantitative insights into its role in regulating m1A levels in tRNA.

| Experimental Condition | Change in tRNA m1A Levels | Cell Line | Reference |

| Transient ALKBH1 Knockdown | ~6% increase | HeLa | [2] |

| Transient ALKBH1 Overexpression | ~16% decrease | HeLa | [2] |

| Stable ALKBH1 Overexpression | ~28% decrease | HeLa | [2] |

| Alkbh1 knockout | ~42% increase | MEF | [2] |

| ALKBH1 Overexpression (specific tRNA) | ~39% decrease in tRNAHis(GUG) | HeLa | [2] |

| Alkbh1 knockout (specific tRNA) | ~65% increase in tRNAHis(GUG) | MEF | [2] |

Notably, while ALKBH1 demonstrates robust activity on tRNA, its effect on mRNA methylation appears to be less pronounced. Studies have shown that ALKBH1 does not noticeably affect mRNA m6A levels[2]. A slight increase in total m1A in mRNA was observed in Alkbh1 knockout mouse embryonic stem cells, and a slight decrease was seen with ALKBH1 overexpression in HeLa cells, suggesting a potential but minor role in mRNA m1A demethylation[2].

Inferred Impact of this compound on RNA Demethylation

Based on the potent inhibitory activity of this compound against the ALKBH1 enzyme, it is logical to infer that the inhibitor would counteract the demethylation processes mediated by ALKBH1.

Expected Effects of this compound Treatment:

-

Increase in tRNA m1A levels: By inhibiting ALKBH1, this compound is expected to lead to an accumulation of m1A in tRNA, mirroring the effects observed with ALKBH1 knockdown or knockout.

-

Modulation of Translation: As ALKBH1-mediated demethylation of tRNA impacts translation initiation and elongation, treatment with this compound could consequently alter protein synthesis rates[2][3][4].

-

Minimal Impact on mRNA m6A: Given that ALKBH1 has not been shown to be a primary demethylase for mRNA m6A, this compound is not expected to significantly alter global m6A levels in messenger RNA[2].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of ALKBH1 and its inhibitors on RNA demethylation.

Cell Culture and Inhibitor Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, U251) in appropriate culture dishes and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 3-10 µM) or vehicle control for a specified duration (e.g., 48 hours)[1].

-

Cell Harvesting: After treatment, harvest the cells for subsequent RNA or DNA extraction.

RNA Extraction and Quantification of m1A Levels by LC-MS/MS

-

Total RNA Isolation: Isolate total RNA from treated and control cells using a standard method such as TRIzol reagent or a commercial kit.

-

tRNA Enrichment (Optional): For specific analysis of tRNA, enrich for small RNAs using a method like lithium chloride precipitation.

-

RNA Digestion: Digest the RNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: Quantify the amount of m1A relative to a canonical nucleoside (e.g., guanosine, G) to determine the m1A/G ratio[2].

Analysis of DNA 6mA Levels

-

Genomic DNA Isolation: Isolate genomic DNA from treated and control cells.

-

Dot Blot Analysis:

-

Denature the DNA by heating.

-

Spot serial dilutions of the DNA onto a nitrocellulose membrane.

-

Crosslink the DNA to the membrane using UV irradiation.

-

Block the membrane and probe with an antibody specific for 6mA.

-

Detect the signal using a secondary antibody conjugated to a reporter enzyme.

-

Use methylene blue staining to visualize total DNA loading.

-

-

ELISA-based Quantification: Utilize a commercial DNA 6mA quantification kit following the manufacturer's instructions.

Visualizations

Signaling Pathway

Caption: ALKBH1-mediated tRNA demethylation and its inhibition.

Experimental Workflow

Caption: Workflow for analyzing RNA demethylation.

Conclusion

This compound is a valuable tool for probing the functions of the ALKBH1 demethylase. While direct studies on its impact on RNA demethylation are currently lacking, the established role of ALKBH1 as a tRNA m1A demethylase provides a strong foundation for predicting the effects of the inhibitor. Further research utilizing this compound in RNA-focused studies will be crucial to fully elucidate the therapeutic potential of targeting ALKBH1-mediated RNA demethylation in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALKBH1‐mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Substrates of ALKBH1 with the Selective Inhibitor Alkbh1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkbh1-IN-1 has emerged as a potent and selective chemical probe for the human dioxygenase ALKBH1, an enzyme implicated in a variety of cellular processes through its demethylase activity on nucleic acid substrates. This technical guide provides an in-depth exploration of the substrates of ALKBH1 that are targeted by this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key processes. The primary known substrate of ALKBH1 targeted by this inhibitor is N6-methyladenine (6mA) in DNA. This document will serve as a comprehensive resource for researchers investigating the biological functions of ALKBH1 and the therapeutic potential of its inhibition.

Introduction to ALKBH1 and its Substrates

ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][2][3] This family of enzymes plays a crucial role in the repair of alkylated DNA and RNA bases, as well as in the dynamic regulation of epigenetic and epitranscriptomic modifications. ALKBH1 has been shown to possess a broad substrate portfolio, including:

-

N6-methyladenine (6mA) in DNA: ALKBH1 acts as a demethylase for 6mA, a recently identified epigenetic mark in mammals.[1]

-

N1-methyladenine (m1A) in tRNA: ALKBH1 mediates the demethylation of m1A in transfer RNA, which can regulate translation.[2][3]

-

N3-methylcytosine (m3C) in single-stranded DNA and RNA: ALKBH1 can remove this alkylation lesion.

-

5-methylcytosine (m5C) modifications in tRNA: ALKBH1 is involved in the biogenesis of modified cytidines, such as 5-formylcytosine (f5C).

Given its diverse roles, ALKBH1 has been identified as a potential therapeutic target in oncology and other diseases. The development of selective inhibitors is therefore of significant interest.

This compound: A Selective Inhibitor of ALKBH1

This compound (also known as Compound 13h) is a recently developed small molecule inhibitor that has demonstrated high potency and selectivity for ALKBH1.[1] It serves as a valuable tool for elucidating the specific cellular functions of ALKBH1 by inhibiting its catalytic activity.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against ALKBH1 has been quantified using multiple biochemical assays. The following table summarizes the key inhibitory constants.

| Assay Type | IC50 (µM) | Substrate Targeted | Reference |

| Fluorescence Polarization | 0.026 | N6-methyladenine (6mA) in DNA | [1] |

| Enzyme Activity Assay | 1.39 | N6-methyladenine (6mA) in DNA | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

At present, published data primarily focuses on the inhibitory effect of this compound on the demethylation of 6mA in DNA. Further research is required to determine its efficacy against other known ALKBH1 substrates, such as modified bases in tRNA.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and ALKBH1.

ALKBH1 Inhibition Assay: Fluorescence Polarization

This assay competitively measures the binding of an inhibitor to the ALKBH1 active site.

Principle: A fluorescently labeled DNA probe containing N6-methyladenine (6mA) is used. When unbound in solution, the probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger ALKBH1 protein, the probe's rotation slows, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to ALKBH1 will cause a decrease in polarization.

Materials:

-

Recombinant human ALKBH1 protein

-

Fluorescently labeled ssDNA probe (e.g., 5'-FAM-labeled oligonucleotide containing a single 6mA modification)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

-

384-well black, low-volume microplates

Procedure:

-

Prepare a solution of ALKBH1 and the fluorescently labeled DNA probe in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

-

Serially dilute this compound in DMSO and then into the assay buffer.

-

Add the inhibitor dilutions to the wells of the 384-well plate.

-

Add the ALKBH1-probe mixture to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FAM).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ALKBH1 Enzyme Activity Assay: Formaldehyde Detection

This assay directly measures the enzymatic activity of ALKBH1 by detecting the formaldehyde produced during the demethylation of a methylated substrate.

Principle: ALKBH1 catalyzes the oxidative demethylation of substrates like 6mA in the presence of Fe(II) and α-ketoglutarate, producing succinate, CO2, and formaldehyde. The amount of formaldehyde generated is directly proportional to the enzyme's activity.

Materials:

-

Recombinant human ALKBH1 protein

-

Methylated substrate (e.g., a single-stranded DNA oligonucleotide containing 6mA)

-

This compound

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

Formaldehyde detection reagent (e.g., Amplite™ Fluorimetric Formaldehyde Assay Kit)

Procedure:

-

Prepare a reaction mixture containing the methylated DNA substrate in the reaction buffer.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding ALKBH1.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Add the formaldehyde detection reagent according to the manufacturer's instructions.

-

Incubate to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the enzyme activity and determine the IC50 value of the inhibitor.

Visualizations of Workflows and Pathways

Experimental Workflow for ALKBH1 Inhibition Screening

Caption: Fluorescence Polarization Assay Workflow for this compound.

ALKBH1 Catalytic Cycle and Inhibition

Caption: ALKBH1 Demethylation and Inhibition by this compound.

Conclusion and Future Directions

This compound is a powerful chemical tool for investigating the biological roles of ALKBH1, with a demonstrated inhibitory effect on its DNA 6mA demethylase activity. The experimental protocols detailed in this guide provide a framework for researchers to further characterize this inhibitor and explore the functions of ALKBH1.

Future research should focus on several key areas:

-

Substrate Specificity: Determining the inhibitory effect of this compound on the demethylation of other ALKBH1 substrates, particularly m1A in tRNA.

-

Cellular Effects: Utilizing this compound in cellular models to dissect the downstream consequences of ALKBH1 inhibition on gene expression, translation, and cell fate.

-

Therapeutic Potential: Investigating the efficacy of this compound and its analogs in preclinical models of diseases where ALKBH1 is dysregulated, such as cancer.

By addressing these questions, the scientific community can gain a more complete understanding of ALKBH1 biology and pave the way for the development of novel therapeutic strategies.

References

Alkbh1-IN-1: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkbh1-IN-1 has emerged as a potent and selective inhibitor of the α-ketoglutarate-dependent dioxygenase AlkB homolog 1 (ALKBH1), a demethylase implicated in the progression of various cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on cancer-related signaling pathways. By inhibiting ALKBH1, this compound modulates the epigenetic landscape of cancer cells, primarily by increasing levels of N6-methyladenine (6mA) in DNA, leading to transcriptional silencing of oncogenes and suppression of tumor growth. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of targeting ALKBH1 in oncology.

Introduction to ALKBH1 in Cancer

ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases that plays a crucial role in nucleic acid demethylation. It has been shown to demethylate a variety of substrates, including N1-methyladenosine (m1A) in transfer RNA (tRNA) and N6-methyladenine (N6-mA) in single-stranded DNA (ssDNA). The dysregulation of ALKBH1 has been linked to the pathogenesis of several cancers, where it can act as a transcriptional activator by removing repressive epigenetic marks. Its role in maintaining mitochondrial function and tRNA stability further highlights its importance in cancer cell biology, as these processes are critical for protein synthesis and tumor progression.

This compound: A Selective Inhibitor of ALKBH1

This compound, also identified as compound 13h in its discovery publication, is a small molecule inhibitor designed to selectively target the enzymatic activity of ALKBH1. Its development provides a critical tool for studying the function of ALKBH1 and for exploring its therapeutic potential in cancer.

Mechanism of Action

This compound functions as a competitive inhibitor of ALKBH1, binding to the active site of the enzyme and preventing the demethylation of its substrates. The primary consequence of ALKBH1 inhibition in cancer cells is the accumulation of 6mA in genomic DNA. This epigenetic modification is associated with transcriptional repression. By increasing 6mA levels, this compound can lead to the silencing of oncogenes, thereby inhibiting cancer cell proliferation and survival.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this inhibitor.

| Assay Type | Parameter | Value | Reference |

| Fluorescence Polarization Assay | IC50 | 0.026 µM | |

| Enzyme Activity Assay | IC50 | 1.39 µM | |

| Cellular Thermal Shift Assay (CETSA) | Stabilization | 3 µM (in U251 cells) | |

| DNA 6mA Quantification | 6mA increase | 10 µM (in U251 cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on the primary research.

In Vitro ALKBH1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to compete with a fluorescently labeled probe for binding to the ALKBH1 active site.

Materials:

-

Recombinant human ALKBH1 protein

-

Fluorescently labeled probe (e.g., a short oligonucleotide containing 6mA)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant ALKBH1 protein to each well of the 384-well plate.

-

Add the serially diluted this compound to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add a fixed concentration of the fluorescently labeled probe to all wells.

-

Incubate for a further 30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the target engagement of this compound with ALKBH1 within a cellular context.

Materials:

-

U251 glioblastoma cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

Equipment for heating cell lysates (e.g., PCR cycler)

-

Western blotting reagents and equipment

-

Anti-ALKBH1 antibody

Protocol:

-

Culture U251 cells to 80-90% confluency.

-

Treat the cells with either vehicle control or 3 µM this compound for 48 hours.

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Divide the cell lysate into aliquots.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the levels of soluble ALKBH1 in the supernatant by Western blotting using an anti-ALKBH1 antibody.

-

Increased thermal stability of ALKBH1 in the presence of this compound indicates target engagement.

Quantification of Genomic DNA 6mA

This protocol details the measurement of global 6mA levels in genomic DNA following treatment with this compound.

Materials:

-

U251 glioblastoma cells

-

This compound

-

DNA extraction kit

-

6mA quantification kit (e.g., ELISA-based or LC-MS/MS)

Protocol:

-

Culture U251 cells and treat with either vehicle control or 10 µM this compound for 48 hours.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantify the concentration and purity of the extracted DNA.

-

Use a 6mA quantification kit according to the manufacturer's instructions. For an ELISA-based kit, this typically involves: a. Binding a fixed amount of DNA to the wells of a microplate. b. Incubating with a primary antibody specific for 6mA. c. Incubating with a secondary antibody conjugated to a detection enzyme. d. Adding a substrate to generate a colorimetric signal. e. Measuring the absorbance using a plate reader.

-

Calculate the percentage of 6mA in the genomic DNA relative to the total DNA input. An increase in the 6mA percentage in this compound-treated cells compared to the control indicates inhibition of ALKBH1.

Signaling Pathways and Experimental Workflows

The inhibition of ALKBH1 by this compound initiates a cascade of events that impact cancer-related signaling pathways. The following diagrams, generated using the DOT language, visualize these relationships and experimental workflows.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for quantifying genomic DNA 6mA levels.

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the biological functions of ALKBH1 and a promising lead compound for the development of novel anticancer therapeutics. Its ability to modulate the epigenetic state of cancer cells by specifically inhibiting ALKBH1 offers a targeted approach to cancer therapy. Future research should focus on in vivo efficacy studies of this compound in various cancer models to validate its therapeutic potential. Furthermore, exploring the broader impact of ALKBH1 inhibition on other cellular processes, such as tRNA biology and mitochondrial function in the context of cancer, will provide a more comprehensive understanding of its role in tumorigenesis and may unveil new therapeutic strategies. The continued investigation of this compound and other selective ALKBH1 inhibitors holds significant promise for advancing cancer treatment.

The Role of Alkbh1-IN-1 in Embryonic Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embryonic stem cells (ESCs) hold immense promise for regenerative medicine due to their ability to differentiate into any cell type in the body. The processes governing ESC pluripotency and differentiation are tightly regulated by a complex network of transcription factors and epigenetic modifiers. One such modifier, ALKBH1, a DNA/RNA demethylase, has emerged as a critical player in maintaining the delicate balance between self-renewal and lineage commitment. This technical guide provides an in-depth overview of the role of ALKBH1 in ESC differentiation, with a focus on the potential effects of a putative inhibitor, Alkbh1-IN-1. By inhibiting ALKBH1, this compound is expected to mimic the effects of ALKBH1 depletion, thereby influencing ESC fate decisions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Introduction to ALKBH1

ALKBH1 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. It has been shown to function as a demethylase, removing methyl groups from histone H2A and, notably, from N6-methyladenine (N6-mA) on DNA.[1][2] In embryonic stem cells, ALKBH1 is part of the core transcriptional network that maintains pluripotency and regulates early differentiation.[3][4][5] Studies involving the knockout or knockdown of Alkbh1 in mouse ESCs have revealed its crucial role in the timely downregulation of pluripotency markers and the induction of genes required for specific lineages, particularly neuroectodermal development.[3][6]

This compound, as a specific inhibitor of ALKBH1, is a valuable tool for studying the dynamic role of this enzyme in real-time and for potentially directing ESC differentiation towards desired lineages. The following sections will delve into the quantitative effects of ALKBH1 depletion, the experimental methods to study these effects, and the signaling pathways in which ALKBH1 participates.

Quantitative Data on ALKBH1 Depletion in Embryonic Stem Cells

The inhibition of ALKBH1 by this compound is expected to replicate the phenotype observed in Alkbh1 knockout or knockdown ESCs. The primary effects are an increase in genomic N6-mA levels and a dysregulation of genes controlling pluripotency and differentiation.

Effect on N6-methyladenine (N6-mA) Levels

Depletion of ALKBH1 leads to a significant increase in the global levels of N6-mA in the genomic DNA of mouse ESCs. This hypermethylation is a direct consequence of the loss of ALKBH1's demethylase activity.

| Condition | Relative N6-mA Level (ppm of Adenine) | Fold Change | Reference |

| Wild-type ESCs | ~5 | - | [7] |

| Alkbh1 knockout ESCs | 30-35 | 6-7 | [7] |

Effect on Pluripotency Gene Expression

In the absence of ALKBH1 function, undifferentiated ESCs show a marked upregulation of core pluripotency transcription factors. This suggests that ALKBH1 is involved in repressing these genes to prime the cells for differentiation.

| Gene | Fold Change in Alkbh1 knockout ESCs (vs. Wild-type) | Reference |

| Nanog | > 4 | [6] |

| Oct4 | ~ 2 | [6] |

| Sox2 | ~ 2 | [6] |

Effect on Differentiation-Associated Gene Expression

Upon induction of differentiation, Alkbh1 knockout ESCs exhibit a delayed downregulation of pluripotency markers and a delayed upregulation of early differentiation markers, particularly those of the neuroectodermal lineage.

| Gene | Observation in Alkbh1 knockout ESCs during differentiation | Reference |

| Oct4 | Delayed downregulation | [6] |

| Sox2 | Delayed downregulation | [6] |

| Nanog | Delayed downregulation | [6] |

| Pax6 (Neuroectodermal marker) | Delayed induction | [6] |

| Snai1 (Mesodermal marker) | No significant change in induction timing | [6] |

| Gata4 (Endodermal marker) | No significant change in induction timing | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the function of ALKBH1 in ESCs. These protocols can be adapted for studying the effects of this compound.

Mouse Embryonic Stem Cell (mESC) Culture

-

Standard Culture Conditions: mESCs are typically cultured on gelatin-coated plates in a serum-free medium supplemented with 2i (inhibitors of GSK3β and MEK) and LIF (Leukemia Inhibitory Factor) to maintain pluripotency.

-

Cell Lines: Commonly used mESC lines include E14 and R1.

-

Passaging: Cells are passaged every 2-3 days using a gentle dissociation reagent like Accutase.

In Vitro Differentiation of mESCs

-

Neural Differentiation: A common method to induce neural differentiation is to remove LIF and 2i from the culture medium and add retinoic acid (RA).

-

Plate mESCs on gelatin-coated plates in standard 2i/LIF medium.

-

To initiate differentiation, remove the 2i/LIF medium, wash with PBS, and add serum-free medium containing 1 µM all-trans retinoic acid.

-

Culture for the desired number of days, collecting samples at various time points for analysis.[6]

-

Analysis of Gene Expression

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA levels of specific genes.

-

Isolate total RNA from cells using a commercial kit.

-

Synthesize cDNA using a reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

-

RNA-sequencing (RNA-seq): Provides a global view of the transcriptome.

-

Isolate high-quality total RNA.

-

Deplete ribosomal RNA.

-

Construct a sequencing library and sequence on a high-throughput platform.

-

Analyze the data to identify differentially expressed genes.[8]

-

Chromatin Immunoprecipitation (ChIP)

-

ChIP-qPCR and ChIP-seq: Used to identify the genomic regions where ALKBH1 binds.

-

Crosslink proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA.

-

Immunoprecipitate the protein of interest (ALKBH1) using a specific antibody.

-

Reverse the crosslinks and purify the DNA.

-

Analyze the DNA by qPCR with primers for specific target regions or by high-throughput sequencing (ChIP-seq) to identify binding sites across the genome.[9]

-

Analysis of N6-methyladenine (N6-mA)

-

Dot Blot: A semi-quantitative method to assess global N6-mA levels.

-

Isolate genomic DNA.

-

Denature the DNA and spot it onto a nitrocellulose membrane.

-

Probe the membrane with an antibody specific for N6-mA.

-

Detect the antibody signal using a secondary antibody conjugated to a reporter enzyme.[2]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method.

-

Isolate genomic DNA and digest it into single nucleosides.

-

Separate the nucleosides by liquid chromatography.

-

Detect and quantify the amount of N6-methyladenosine and adenosine by mass spectrometry.[7]

-

-

N6-mA DNA Immunoprecipitation Sequencing (DIP-seq): To map the genomic locations of N6-mA.

-

Isolate and fragment genomic DNA.

-

Immunoprecipitate DNA fragments containing N6-mA using a specific antibody.

-

Sequence the enriched DNA fragments to identify N6-mA-containing regions.[7]

-

Signaling Pathways and Molecular Interactions

The function of ALKBH1 in embryonic stem cells is intricately linked with the core pluripotency network and epigenetic regulation.

Interaction with the Core Pluripotency Network

ALKBH1's expression is regulated by the core pluripotency transcription factors NANOG and SOX2, which bind to its promoter.[3][4] In turn, ALKBH1 appears to regulate the expression of these same factors, suggesting a feedback loop. ALKBH1 has also been shown to physically interact with these proteins.[3][4] The inhibition of ALKBH1 with this compound would be expected to disrupt this regulatory circuit, leading to the observed upregulation of pluripotency markers.

Caption: ALKBH1's interaction with the core pluripotency network.

Epigenetic Regulation through N6-mA Demethylation

The primary enzymatic function of ALKBH1 in this context is the removal of N6-methyladenine from DNA. Increased N6-mA levels in Alkbh1-deficient cells are associated with transcriptional silencing.[7][10] This silencing is particularly prominent at young, full-length LINE-1 retrotransposons, which are enriched on the X chromosome.[8] The resulting epigenetic changes can prevent the proper activation of genes required for differentiation.

Caption: ALKBH1's role in epigenetic regulation via N6-mA demethylation.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow to assess the impact of this compound on ESC differentiation.

Caption: Workflow for analyzing this compound effects on ESCs.

Conclusion

ALKBH1 is a key epigenetic regulator in embryonic stem cells, influencing the balance between pluripotency and differentiation. Its demethylase activity, particularly towards N6-methyladenine in DNA, plays a crucial role in gene regulation. The use of a specific inhibitor, this compound, provides a powerful tool to dissect the temporal and functional aspects of ALKBH1 in ESC biology. The expected effects of this compound treatment, based on genetic depletion studies, include the maintenance of pluripotency marker expression and a delay in the induction of differentiation, especially towards the neural lineage. This technical guide provides the foundational knowledge and experimental framework for researchers to investigate the role of ALKBH1 and its inhibition in the fascinating and complex process of embryonic stem cell differentiation.

References

- 1. DNA N6-methyladenine demethylase ALKBH1 enhances osteogenic differentiation of human MSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of ALKBH1 in the Core Transcriptional Network of Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA methylation on N6-adenine in mammalian embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Scholarly Article or Book Chapter | DNA methylation on N6-adenine in mammalian embryonic stem cells | ID: 37720j635 | Carolina Digital Repository [cdr.lib.unc.edu]

The Role of Alkbh1-IN-1 in Mitochondrial Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the AlkB homolog 1 (ALKBH1) and its inhibitor, Alkbh1-IN-1, with a specific focus on their impact on mitochondrial function. ALKBH1 is a multifaceted 2-oxoglutarate- and Fe2+-dependent dioxygenase with a demonstrated localization to the mitochondria.[1][2] Within this organelle, it plays a crucial role in the post-transcriptional modification of mitochondrial transfer RNA (mt-tRNA), thereby influencing mitochondrial translation and respiratory efficiency.[3][4][5][6] Dysregulation of ALKBH1 has been linked to impaired mitochondrial metabolism and the activation of cellular stress responses. This document summarizes the core functions of ALKBH1 in mitochondria, presents quantitative data on the effects of its modulation, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows.

Introduction to ALKBH1 and its Mitochondrial Localization

ALKBH1 is a member of the AlkB family of proteins, known for their roles in nucleic acid and protein demethylation.[2] While ALKBH1 is found in the nucleus, cytoplasm, and mitochondria, a significant body of evidence points to its critical functions within the mitochondrial matrix.[1][2][7][8][9] Cellular fractionation and immunofluorescence studies have confirmed the predominant localization of endogenous ALKBH1 to the mitochondria in various human cell lines, including HEK293, HeLa, and A549 cells.[1][9] Furthermore, super-resolution microscopy has revealed that ALKBH1 co-localizes with mitochondrial RNA granules, suggesting its involvement in the processing and modification of mitochondrial transcripts.[7][8]

Mechanism of Action of ALKBH1 in Mitochondria

The primary characterized role of ALKBH1 in mitochondria is the modification of mt-tRNAs, which is essential for the proper translation of mitochondrially encoded proteins. ALKBH1 exhibits at least two key enzymatic activities on mt-tRNA:

-

Formation of 5-formylcytidine (f⁵C): ALKBH1 catalyzes the oxidation of 5-methylcytosine (m⁵C) to f⁵C at the wobble position (position 34) of mitochondrial tRNAMet.[3][4] This modification is critical for the accurate translation of the non-universal AUA codon in mammalian mitochondria.[3][4][5][6]

-

Demethylation of 1-methyladenosine (m¹A): Studies have shown that ALKBH1 is responsible for the demethylation of m¹A in mitochondrial tRNAs.[3][4][6][7] The accumulation of m¹A in the absence of functional ALKBH1 can lead to tRNA instability and impaired translation.[10]

These tRNA modifications are crucial for the synthesis of the 13 essential protein subunits of the electron transport chain (ETC) that are encoded by the mitochondrial genome.

Impact of ALKBH1 Modulation on Mitochondrial Function

Alterations in ALKBH1 expression or activity have profound effects on mitochondrial physiology.

Effects on Mitochondrial Respiration and Energy Production

Knockout or knockdown of ALKBH1 leads to significant mitochondrial dysfunction, characterized by:

-

Reduced Respiratory Complex Activities: ALKBH1-knockout cells exhibit decreased activities of the respiratory complexes, which is a direct consequence of impaired mitochondrial translation.[3][4][5][6]

-

Decreased Oxygen Consumption Rate (OCR): Seahorse Mito-Stress assays on ALKBH1-knockout cells reveal a lower basal and maximal OCR, indicating a reduced capacity for oxidative phosphorylation.[11]

-

Lower ATP Production: Consequently, the rate of ATP production via oxidative phosphorylation is significantly diminished in cells lacking ALKBH1.[11]

-

Impaired Growth in Galactose Media: Cells with ALKBH1 deficiency show a proliferation deficit when cultured in galactose-containing medium, a condition that forces reliance on mitochondrial respiration for ATP production.[1][3]

Induction of the Mitochondrial Unfolded Protein Response (UPRmt)

The impairment of mitochondrial protein synthesis due to ALKBH1 depletion triggers the mitochondrial unfolded protein response (UPRmt).[7][8] This is a cellular stress signaling pathway that aims to restore mitochondrial homeostasis. The knockdown of ALKBH1 has been shown to induce the UPRmt in both human cells and C. elegans.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on ALKBH1 and mitochondrial function.

Table 1: Effects of ALKBH1 Knockout on Mitochondrial Respiration in HEK293 Cells

| Parameter | Wild-Type (WT) | ALKBH1-KO (Clone 1) | ALKBH1-KO (Clone 2) |

| Basal OCR (pmol/min) | ~150 | ~75 | ~80 |

| Maximal OCR (pmol/min) | ~250 | ~100 | ~110 |

| ATP Production (pmol/min) | ~120 | ~50 | ~55 |

| Spare Respiratory Capacity | ~100 | ~25 | ~30 |

| Data adapted from Seahorse Mito-Stress test results. |

Table 2: Citrate Synthase Activity in ALKBH1-Deficient HEK293 Cells

| Cell Line | Growth Medium | Citrate Synthase Activity (relative to WT in Glucose) |

| Wild-Type (WT) | 1 g/l Glucose | 1.00 |

| ALKBH1-deficient | 1 g/l Glucose | ~0.75 |

| Wild-Type (WT) | 1 g/l Galactose | ~1.20 |

| ALKBH1-deficient | 1 g/l Galactose | ~0.80 |

| Lower citrate synthase activity suggests a reduction in mitochondrial mass or function. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of ALKBH1 in mitochondrial function.

Cell Culture and ALKBH1 Knockdown

-

Cell Lines: HEK293, HeLa, and B35 rat neuroblastoma cells are commonly used.

-

Culture Conditions: Cells are typically cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For experiments assessing mitochondrial respiration, cells are cultured in galactose-containing media to force reliance on oxidative phosphorylation.[1][3]

-

siRNA-mediated Knockdown: Transient knockdown of ALKBH1 is achieved by transfecting cells with specific siRNAs targeting ALKBH1 mRNA using a lipid-based transfection reagent like Lipofectamine RNAiMAX.[12] Knockdown efficiency is typically assessed by Western blotting.[12]

Mitochondrial Isolation and Western Blotting

-

Mitochondrial Isolation: Mitochondria are isolated from cultured cells by differential centrifugation. Briefly, cells are harvested, homogenized, and centrifuged at a low speed to pellet nuclei and cell debris. The supernatant is then centrifuged at a higher speed to pellet the mitochondria.

-

Western Blotting: Protein lysates from whole cells or isolated mitochondria are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ALKBH1, mitochondrial markers (e.g., HSP60, TOM20), and loading controls (e.g., actin, GAPDH).[11]

Analysis of Mitochondrial Respiration

-

Seahorse Mito-Stress Test: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. This assay involves the sequential injection of mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[11]

-

Immunofluorescence Microscopy

-

Cell Preparation: Cells are grown on coverslips, fixed with paraformaldehyde, and permeabilized with a detergent like Triton X-100.

-